molecular formula C21H21NO B5106969 N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide

N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide

Cat. No.: B5106969
M. Wt: 303.4 g/mol
InChI Key: RGCWHCVYHRXISO-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide is a naphthalene carboxamide derivative featuring a branched 4-phenylbutan-2-yl substituent on the amide nitrogen. These compounds are typically synthesized via condensation of 2-hydroxynaphthalene-1-carboxylic acid with substituted amines using phosphorus trichloride (PCl₃) in chlorobenzene under microwave irradiation . The bulky 4-phenylbutan-2-yl group distinguishes it from other derivatives, likely enhancing lipophilicity and influencing solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-16(14-15-17-8-3-2-4-9-17)22-21(23)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCWHCVYHRXISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-phenylbutan-2-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of protein kinases or histone deacetylases, leading to changes in gene expression and cellular function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide and its analogs lie in the substituent on the amide nitrogen. For example:

Compound Name Substituent Molecular Weight (g/mol) logP Melting Point (°C)
N-(4-phenoxyphenyl)naphthalene-1-carboxamide (Y204-0905) 4-phenoxyphenyl 339.39 5.66 Not reported
2-Hydroxy-N-(4-nitrophenyl)naphthalene-1-carboxamide (8a) 4-nitrophenyl 309.28 ~3.8* Not reported
2-Hydroxy-N-(4-bromophenyl)naphthalene-1-carboxamide (6c) 4-bromophenyl 343.19 ~4.2* Not reported
This compound (Target) 4-phenylbutan-2-yl 331.41 (calculated) ~6.0† Not available

*Estimated logP values for nitrophenyl and bromophenyl derivatives based on substituent contributions.
†Predicted logP for the target compound using the branched alkyl-phenyl group’s contribution.

The target compound’s 4-phenylbutan-2-yl group introduces steric bulk and higher lipophilicity compared to planar aromatic substituents (e.g., nitrophenyl or methoxyphenyl).

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